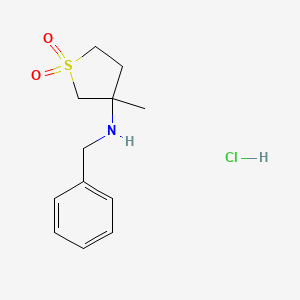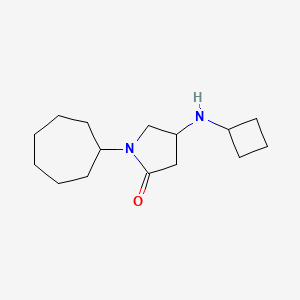
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride, also known as NS8593, is a potent and selective activator of small-conductance Ca2+-activated K+ (SK) channels. SK channels are important regulators of neuronal excitability and synaptic transmission, and they have been implicated in a variety of physiological and pathological processes, including learning and memory, epilepsy, and Parkinson's disease. NS8593 has shown promise as a tool compound for studying SK channel function and as a potential therapeutic agent for treating neurological disorders.
作用機序
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride binds to a specific site on the SK channel and stabilizes the channel in an open conformation. This leads to an increase in the flow of K+ ions out of the cell, resulting in hyperpolarization of the membrane potential and a decrease in neuronal excitability. This compound also slows the deactivation kinetics of SK channels, prolonging their activity and further enhancing their inhibitory effect on neuronal firing.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including:
- Increased K+ ion efflux from neurons
- Hyperpolarization of the membrane potential
- Inhibition of neuronal firing
- Enhancement of synaptic transmission
- Improvement of cognitive function
- Reduction of seizure activity
実験室実験の利点と制限
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has several advantages as a tool compound for studying SK channel function and as a potential therapeutic agent for treating neurological disorders. These include:
- Selective activation of SK channels
- Potent and long-lasting effects
- Inhibition of neuronal firing without affecting other ion channels
- Improvement of cognitive function and reduction of seizure activity in animal models
However, there are also some limitations to using this compound in lab experiments, including:
- Limited solubility in aqueous solutions
- Potential off-target effects at high concentrations
- Lack of in vivo data in humans
将来の方向性
There are several future directions for research on N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride and its potential therapeutic applications. These include:
- Further elucidation of the molecular mechanism of this compound binding to SK channels
- Development of more potent and selective SK channel activators
- Investigation of the effects of this compound on other physiological processes, such as pain perception and motor function
- Clinical trials to evaluate the safety and efficacy of this compound in humans with neurological disorders
In conclusion, this compound, or this compound, is a promising tool compound for studying SK channel function and a potential therapeutic agent for treating neurological disorders. Its selective activation of SK channels and potent and long-lasting effects make it a valuable tool for investigating the role of SK channels in neuronal excitability and synaptic transmission. Further research is needed to fully understand the molecular mechanism of this compound binding to SK channels and to evaluate its safety and efficacy in humans.
合成法
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride can be synthesized using a multistep process that involves the reaction of 3-methylthiophene-2-carboxylic acid with benzylmagnesium chloride to yield the corresponding benzyl ketone intermediate. The ketone is then reduced with sodium borohydride to the corresponding alcohol, which is subsequently oxidized with m-chloroperbenzoic acid to give the desired this compound.
科学的研究の応用
N-benzyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide hydrochloride has been extensively studied in vitro and in vivo to elucidate its mechanism of action and potential therapeutic applications. In vitro studies have shown that this compound selectively activates SK channels and enhances their activity by increasing their open probability and slowing their deactivation kinetics. In vivo studies have demonstrated that this compound can improve cognitive function and reduce seizure activity in animal models of epilepsy.
特性
IUPAC Name |
N-benzyl-3-methyl-1,1-dioxothiolan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-12(7-8-16(14,15)10-12)13-9-11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPOFIMLPXPVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-thiomorpholinylsulfonyl)phenyl]acetamide](/img/structure/B6062197.png)
![6-(4-methyl-3-phenyl-1-piperazinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6062201.png)
![4-hydroxy-3-methoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B6062208.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6062215.png)

![3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6062229.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6062230.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6062244.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6062248.png)
![methyl 2-anilino-5-[4-(dimethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6062254.png)

![methyl N-benzoyl-2-({4-[chloro(difluoro)methoxy]phenyl}amino)-3,3,3-trifluoroalaninate](/img/structure/B6062256.png)
![2-[4-(2,3-difluorobenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6062263.png)
![2-(2-bromo-4,5-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062276.png)